molecular formula C13H11NO4 B1300180 4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid CAS No. 423731-96-8

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid

Cat. No. B1300180
M. Wt: 245.23 g/mol
InChI Key: SSPRMENQOZXMAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid is a compound that can be considered an important intermediate in the synthesis of furan compounds, which are notable for their presence in various chemical reactions and applications, including pharmaceuticals. The furan ring, a key structural component of this compound, is a five-membered aromatic ring with oxygen as one of the atoms, which contributes to the compound's unique chemical properties.

Synthesis Analysis

The synthesis of related furan compounds has been described in the literature. For instance, a two-step reaction process was used to synthesize 4-((furan-2-ylmethyl)amino)benzoic acid, which shares a similar furan structure to the compound of interest . Although the exact synthesis of 4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid is not detailed in the provided papers, the methodologies used for synthesizing similar compounds could potentially be adapted. The synthesis process typically involves the use of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and Fourier-transform infrared spectroscopy (FTIR) to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of furan-containing compounds has been extensively studied using various analytical techniques. Single-crystal X-ray diffraction is a powerful tool used to determine the crystal structure, which can then be compared with structures optimized by density functional theory (DFT) calculations . The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT to understand the electronic properties of these compounds . These analyses are crucial for predicting the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

While the specific chemical reactions involving 4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid are not detailed in the provided papers, the synthesis and reactivity of similar furan compounds suggest that they can participate in various chemical transformations. These may include coupling reactions, as well as reductions, which are common in the synthesis of labeled compounds for tracing and study purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be inferred from their molecular structure and electronic properties. Techniques such as FTIR, NMR, and mass spectrometry provide information about the functional groups present and the overall stability of the molecule . The electronic structure analysis using DFT can reveal properties such as molecular polarity, reactivity sites, and potential biological activity .

Scientific Research Applications

  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Application : Furan platform chemicals (FPCs) are directly available from biomass and can be economically synthesized from biomass via FPCs . They have a wide range of applications in the chemical industry .
    • Methods : The manufacture and uses of FPCs involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Results : The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .
  • Regiospecific Synthesis of Polysubstituted Furans

    • Application : Polysubstituted furans are important building blocks in organic chemistry and natural products found in various natural sources . They represent important cores and moieties of some biological compounds as well as acting as useful intermediates in organic synthesis .
    • Methods : The method involves the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates . This affords dialkyl furan-3,4-dicarboxylates through a tandem sequence of Michael addition, intramolecular nucleophilic addition, 4p ring opening, intramolecular Michael addition, and elimination .
    • Results : Polysubstituted furans were prepared in moderate to good yields from various sulfur ylides and alkyl acetylenic carboxylates .
  • Hydrogenative Rearrangement of Biomass-Derived Furfurals
    • Application : The hydrogenative rearrangement of biomass-derived furfurals (furfural and 5-hydroxymethyl furfural) to C5 cyclic compounds (such as cyclopentanones and cyclopentanols) offers an expedient reaction route for acquiring O-containing value-added chemicals . This process replaces traditional petroleum-based approaches .
    • Methods : The method involves the use of bifunctional catalysts and mild conditions . Among Pd/pyrochlore catalysts (La 2 Sn 2 O 7, Y 2 Sn 2 O 7 and Y 2 (Sn 0.7 Ce 0.3) 2 O 7-δ), Pd/Y 2 (Sn 0.7 Ce 0.3) 2 O 7-δ exhibits the apex catalytic performance .
    • Results : The process yields CPO yields of >92% .

properties

IUPAC Name

4-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-8-2-7-11(18-8)12(15)14-10-5-3-9(4-6-10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPRMENQOZXMAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351634
Record name 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5-Methylfuran-2-carbonyl)amino]benzoic acid

CAS RN

423731-96-8
Record name 4-[(5-methylfuran-2-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.